molecular formula C10H12N4S B2933058 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol CAS No. 1005697-18-6

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol

Cat. No. B2933058
CAS RN: 1005697-18-6
M. Wt: 220.29
InChI Key: MXOMKLHXSZSKTR-UHFFFAOYSA-N
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Description

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETP-46464, and it is a pyrimidine-based thiol derivative.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is not fully understood. However, studies have shown that it may act as an inhibitor of various enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol in lab experiments is its potential as a selective inhibitor of various enzymes and proteins. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects accurately.

Future Directions

There are several future directions for research on 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol. Some of these include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, studies on its toxicity and safety are also necessary before its potential as a therapeutic agent can be fully realized.
Conclusion:
In conclusion, 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a promising compound that has shown potential in various fields of scientific research. Its selective inhibition of enzymes and proteins involved in cancer cell growth and inflammation make it a promising candidate for further research as a potential therapeutic agent. However, further studies are necessary to fully understand its mechanism of action, toxicity, and safety before its potential can be fully realized.

Synthesis Methods

The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol involves the reaction of 2-chloro-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine with sodium thiolate. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol has been studied extensively for its potential applications in various fields of scientific research. Some of the areas of research that have shown promising results include cancer treatment, anti-inflammatory agents, and antiviral agents.

properties

IUPAC Name

6-(1-ethyl-3-methylpyrazol-4-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-3-14-6-8(7(2)13-14)9-4-5-11-10(15)12-9/h4-6H,3H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOMKLHXSZSKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol

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